molecular formula C14H11NS B3336564 4-Phenylbenzyl isothiocyanate CAS No. 31162-25-1

4-Phenylbenzyl isothiocyanate

Cat. No.: B3336564
CAS No.: 31162-25-1
M. Wt: 225.31 g/mol
InChI Key: QRVWCRZNUFESFR-UHFFFAOYSA-N
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Description

4-Phenylbenzyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their bioactive properties, including antimicrobial, anti-inflammatory, and anticancer activities. These compounds are derived from the hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables.

Mechanism of Action

Target of Action

4-Phenylbenzyl isothiocyanate, like other isothiocyanates (ITCs), governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

ITCs interact with their targets, leading to a variety of changes. For instance, they can inhibit CYP enzymes, modulate cell cycle regulators, induce apoptosis, and inhibit metastasis . The specific interactions of this compound with its targets are still under investigation.

Biochemical Pathways

ITCs are derived from the enzymatic hydrolysis of glucosinolates (GSLs). Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This pathway affects various downstream effects, including the modulation of cancer-related targets or pathways .

Pharmacokinetics

The pharmacokinetic features of ITCs include linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . These properties impact the bioavailability of ITCs, including this compound.

Result of Action

The molecular and cellular effects of ITCs’ action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ITCs. For instance, the pH and the presence of certain cofactors can affect the formation of ITCs from GSLs . Additionally, dietary intake of cruciferous vegetables, which are rich in GSLs, can increase the bioavailability of ITCs .

Biochemical Analysis

Biochemical Properties

4-Phenylbenzyl isothiocyanate interacts with various enzymes and proteins, influencing biochemical reactions. It governs many intracellular targets, including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by governing many intracellular targets, including proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also induces autophagy in lung cancer cells, which protects the cancer cells against the inhibitory action of the compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It governs many intracellular targets, including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to enhance cognitive function and motor ability in mice, as determined by Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests . It also plays a positive role in neuroprotection, especially in the cortex .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce tumor size when given simultaneously with N-methyl-N-nitrosourea (MNU), a carcinogen . The chemopreventive effects were not seen when the compound was given after the tumor initiation by MNU .

Metabolic Pathways

This compound is involved in the metabolic pathways of glucosinolates. Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylbenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-phenylbenzylamine with thiophosgene or its derivatives under controlled conditions. Another method includes the use of carbon disulfide and primary amines, followed by desulfurization to yield the desired isothiocyanate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using primary amines and thiophosgene. The reaction is carried out in a solvent such as dimethylbenzene under nitrogen protection to ensure safety and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbenzyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenylbenzyl isothiocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(isothiocyanatomethyl)-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c16-11-15-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVWCRZNUFESFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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